molecular formula C26H29N3O4S B2686206 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 896263-07-3

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B2686206
CAS No.: 896263-07-3
M. Wt: 479.6
InChI Key: DUHKHWLUTRBZMA-UHFFFAOYSA-N
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Description

The compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide is a structurally complex molecule featuring three key pharmacophoric elements:

Benzo[d][1,3]dioxol-5-yl (Benzodioxole): A bicyclic aromatic group known for enhancing metabolic stability and modulating receptor binding in CNS-active compounds.

4-Phenylpiperazine: A piperazine derivative substituted with a phenyl group, commonly associated with dopamine and serotonin receptor modulation.

4-Methylbenzenesulfonamide (Toluenesulfonamide): A sulfonamide moiety often linked to improved solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c1-20-7-10-23(11-8-20)34(30,31)27-18-24(21-9-12-25-26(17-21)33-19-32-25)29-15-13-28(14-16-29)22-5-3-2-4-6-22/h2-12,17,24,27H,13-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHKHWLUTRBZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

The compound's structure includes a benzo[d][1,3]dioxole moiety, known for its diverse biological activities. The presence of a piperazine ring further enhances its pharmacological profile.

PropertyValue
Molecular Formula C22H26N2O4S
Molecular Weight 414.52 g/mol
IUPAC Name This compound
CAS Number Not available

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
  • Piperazine ring incorporation , often achieved via nucleophilic substitution.
  • Sulfonamide formation , where the final compound is obtained by reacting an amine with a sulfonyl chloride.

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. A study demonstrated that derivatives of benzo[d][1,3]dioxole show potent cytotoxic effects against various cancer cell lines including HepG2 and HCT116, with IC50 values lower than standard chemotherapeutics like doxorubicin .

Mechanisms of Action:
The anticancer mechanisms are multifaceted:

  • EGFR Inhibition: Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
  • Apoptosis Induction: Annexin V-FITC assays confirmed that these compounds can induce apoptosis in cancer cells by activating mitochondrial pathways and altering Bcl-2 family protein expressions .

Case Studies

  • HepG2 Cell Line Study:
    • IC50 Value: 2.38 µM for the compound compared to 7.46 µM for doxorubicin.
    • Mechanism: Induction of cell cycle arrest and apoptosis through mitochondrial pathways .
  • HCT116 Cell Line Study:
    • IC50 Value: 1.54 µM, demonstrating superior efficacy over traditional treatments.
    • Analysis: Flow cytometry revealed significant alterations in cell cycle distribution upon treatment with the compound .

Additional Biological Activities

Beyond anticancer effects, derivatives of this compound have shown promise in:

  • Anti-inflammatory Effects: Demonstrated potential in reducing inflammation markers in vitro.
  • Antioxidant Activity: Assessed using DPPH assay, showing significant free radical scavenging capabilities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperazine Derivatives

5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o)
  • Key Features :
    • Piperazine Core : Substituted with 2,4-dichlorophenyl, enhancing lipophilicity and receptor affinity.
    • Pyridinylphenyl Group : Replaces the benzodioxole and toluenesulfonamide, altering target selectivity.
  • Synthesis : Utilizes 1-(2,4-dichlorophenyl)piperazine, highlighting the adaptability of piperazine derivatives in drug design.
Functionalized Diamino-butylbenzamides
  • Key Features : Piperazine-linked benzamides with dichlorophenyl groups.

Analogues Incorporating Benzodioxole Moieties

1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74)
  • Key Features :
    • Benzodioxole Group : Shared with the target compound, likely contributing to metabolic stability.
    • Thiazole and Cyclopropane Carboxamide : Distinct structural elements that may influence kinase or protease inhibition.

Sulfonamide-Containing Analogues

N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-5-chloro-N-ethyl-2-methoxybenzenesulfonamide
  • Key Features :
    • Sulfonamide Group : Shared with the target compound, enhancing hydrophilicity.
    • Carbazole Moiety : Introduces planar aromaticity, differing from the benzodioxole-piperazine combination.
  • Comparison : The carbazole group may confer DNA intercalation properties, whereas the target compound’s benzodioxole-piperazine system is more likely to target neurotransmitter receptors.

Molecular Properties Comparison

Compound Molecular Weight Key Functional Groups Potential Applications
Target Compound ~527 g/mol Benzodioxole, Piperazine, Sulfonamide Neuropharmacology, Protease Inhibition
Compound 7o ~528 g/mol Dichlorophenylpiperazine, Pyridinylamide Dopamine Receptor Modulation
Compound 74 ~570 g/mol Benzodioxole, Thiazole, Carboxamide Kinase Inhibition
Carbazole Sulfonamide ~470 g/mol Carbazole, Sulfonamide DNA Intercalation

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